An In-Depth Technical Guide to the Synthesis and Characterization of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine
An In-Depth Technical Guide to the Synthesis and Characterization of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the novel compound, 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into a validated synthetic protocol, explaining the rationale behind the chosen methodology, and provide a thorough analysis of the compound's structural and spectroscopic properties. This guide aims to be a self-contained resource, offering both theoretical understanding and practical, step-by-step instructions. All procedures and claims are substantiated with citations from authoritative scientific literature.
Introduction and Significance
The synthesis of novel organic molecules with potential pharmacological activity is a cornerstone of modern drug discovery. The target molecule, 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine, integrates several key structural motifs that are of significant interest in medicinal chemistry. The biphenyl core provides a rigid scaffold, while the terminal nitro group can act as a hydrogen bond acceptor or be a precursor for further functionalization. The piperidine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. The amide linkage connects these fragments, providing a stable and synthetically accessible bond.
The strategic combination of these functionalities suggests potential applications in various therapeutic areas. This guide provides the foundational knowledge for the synthesis and definitive characterization of this promising compound, enabling further investigation into its biological properties.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and efficient approach to the synthesis of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine is through a direct amide coupling reaction. This strategy involves the formation of an amide bond between the corresponding carboxylic acid, 4-(4-nitrophenyl)benzoic acid, and the secondary amine, piperidine.
Rationale for the Chosen Synthetic Route
Amide bond formation is a fundamental and well-established transformation in organic synthesis.[1][2] The direct coupling of a carboxylic acid and an amine is often facilitated by a coupling agent to activate the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the amine. This method is generally high-yielding, tolerant of a wide range of functional groups, and proceeds under mild reaction conditions.
The starting materials, 4-(4-nitrophenyl)benzoic acid and piperidine, are commercially available or can be readily synthesized, making this an economically viable and accessible route.
Visualization of the Synthetic Pathway
The overall synthetic transformation is depicted below.
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine
This section provides a detailed, step-by-step protocol for the synthesis of the title compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |
| 4-(4-Nitrophenyl)benzoic Acid | C₁₃H₉NO₄ | 243.22 | 1.0 g | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | 0.42 g (0.49 mL) | 1.2 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.87 g | 1.2 |
| DIPEA | C₈H₁₉N | 129.24 | 1.07 g (1.44 mL) | 2.0 |
| Anhydrous DMF | C₃H₇NO | 73.09 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated aq. NaHCO₃ | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-nitrophenyl)benzoic acid (1.0 g, 4.11 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to dissolve the carboxylic acid.
-
To this solution, add piperidine (0.49 mL, 4.93 mmol), followed by N,N-diisopropylethylamine (DIPEA) (1.44 mL, 8.22 mmol).
-
Finally, add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.87 g, 4.93 mmol) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 1-{[4-(4-nitrophenyl)phenyl]carbonyl}piperidine.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Comprehensive Characterization
A battery of analytical techniques should be employed to confirm the identity, purity, and structure of the synthesized 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine. The expected data from these analyses are detailed below.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Hexane |
Spectroscopic Analysis
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is crucial for elucidating the proton environment of the molecule. The expected chemical shifts (δ) in ppm relative to TMS are as follows:
| Protons | Multiplicity | Integration | Expected Chemical Shift (ppm) | Rationale |
| Aromatic (Nitro-substituted ring) | Doublet | 2H | ~ 8.2-8.4 | Deshielded by the electron-withdrawing nitro group. |
| Aromatic (Nitro-substituted ring) | Doublet | 2H | ~ 7.8-8.0 | Coupled to the other protons on the same ring. |
| Aromatic (Carbonyl-substituted ring) | Doublet | 2H | ~ 7.6-7.8 | Deshielded by the carbonyl group. |
| Aromatic (Carbonyl-substituted ring) | Doublet | 2H | ~ 7.4-7.6 | Coupled to the other protons on the same ring. |
| Piperidine (α to N) | Broad singlet/Multiplet | 4H | ~ 3.4-3.8 | Protons adjacent to the nitrogen of the amide. |
| Piperidine (β and γ to N) | Broad multiplet | 6H | ~ 1.5-1.8 | Overlapping signals for the remaining piperidine protons.[4] |
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C=O (Amide) | ~ 168-172 | Characteristic chemical shift for an amide carbonyl. |
| Aromatic (C-NO₂) | ~ 147-150 | Quaternary carbon attached to the nitro group. |
| Aromatic (ipso-C) | ~ 145-148 | Quaternary carbons of the biphenyl linkage. |
| Aromatic (CH) | ~ 120-140 | Multiple signals for the aromatic methine carbons. |
| Piperidine (α to N) | ~ 40-50 | Carbons directly attached to the amide nitrogen. |
| Piperidine (β to N) | ~ 25-30 | Carbons beta to the amide nitrogen. |
| Piperidine (γ to N) | ~ 23-27 | Carbon gamma to the amide nitrogen. |
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[5]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (Amide I band) | Stretch | 1630-1680[6] |
| N-O (Nitro) | Asymmetric stretch | 1500-1550 |
| N-O (Nitro) | Symmetric stretch | 1330-1370 |
| C-N (Amide) | Stretch | 1150-1250 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-2950 |
The presence of a strong absorption band in the 1630-1680 cm⁻¹ region is a key indicator of the successful formation of the amide bond.[7][8]
4.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | Expected m/z |
| [M+H]⁺ (Molecular Ion + Proton) | ~ 311.14 |
| [M+Na]⁺ (Molecular Ion + Sodium) | ~ 333.12 |
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion. The fragmentation pattern may show characteristic losses of the nitro group (NO₂) and fragments corresponding to the piperidine and biphenyl moieties. Aromatic nitro compounds often exhibit characteristic fragmentation patterns.[9][10]
Purity Analysis
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A purity of >95% is generally considered acceptable for subsequent biological screening.
Safety and Handling
4-(4-Nitrophenyl)benzoic Acid: May cause skin and eye irritation. Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. HATU: May cause skin and eye irritation. DIPEA: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. DMF: Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
This technical guide has outlined a robust and efficient method for the synthesis of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine via an amide coupling reaction. The detailed characterization protocol provides a comprehensive framework for the structural elucidation and purity assessment of the synthesized compound. The information presented herein serves as a valuable resource for researchers and scientists, enabling the reproducible synthesis of this novel molecule for further investigation in the context of drug discovery and development.
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![Chemical Structure of (4'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](httpshttps://i.imgur.com/8pY7f3G.png)
